molecular formula C15H17NO3S B7755774 N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B7755774
M. Wt: 291.4 g/mol
InChI Key: ATOHBNFBJYMXJG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:

  • Dissolving 2,4,5-trimethylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Adding 4-aminophenol to the solution and stirring the mixture at a low temperature.
  • Gradually increasing the temperature to facilitate the reaction.
  • Isolating the product by filtration and purifying it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to produce corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the hydroxy and methyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer activity.

    3-((4-hydroxyphenyl)amino)propanoic acid: Evaluated for its antioxidant and anticancer properties.

Uniqueness

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the sulfonamide group combined with hydroxy and methyl substitutions on the benzene ring

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHBNFBJYMXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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